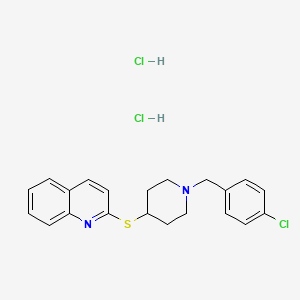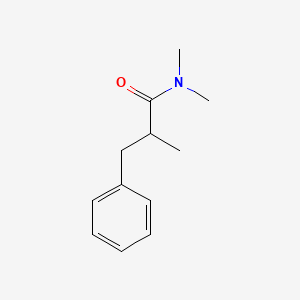
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) is a chemical compound with the molecular formula C17H28N4O2 and a molecular weight of 320.44 g/mol . It is known for its unique structure, which includes a phenylene group substituted with methyl and butylurea groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in inhibiting or activating certain biochemical processes .
類似化合物との比較
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): This compound has a similar structure but with isobutyl groups instead of butyl groups.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with a different functional group arrangement. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
60903-52-8 |
|---|---|
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1-butyl-3-[3-(butylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23) |
InChIキー |
OCHXAFDXWVMHQC-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)






